Daclatasvir SRSR Isomer, with the chemical identifier 1417333-63-1, is a stereoisomer of Daclatasvir, which is a direct-acting antiviral agent primarily used in the treatment of hepatitis C virus infections. Daclatasvir functions by inhibiting the nonstructural protein 5A (NS5A) replication complex of the virus, thereby preventing viral replication. The SRSR isomer is particularly notable for its unique spatial arrangement of atoms, which enhances its interaction with the viral replication machinery, making it a potent inhibitor of hepatitis C virus.
The synthesis of Daclatasvir SRSR Isomer involves several intricate steps that include the preparation of key intermediates followed by their coupling. A novel green synthesis method has been reported, utilizing environmentally friendly solvents such as dimethyl sulfoxide and 2-methyl tetrahydrofuran. This method emphasizes high yields and efficient production through controlled reactions .
Key steps in the synthesis process include:
This synthetic route is advantageous due to its simplicity and high yield, while also minimizing the use of hazardous reagents .
The molecular structure of Daclatasvir SRSR Isomer can be represented as follows:
The stereochemistry plays a crucial role in determining the compound's effectiveness against hepatitis C virus, as different isomers can exhibit varying levels of activity.
Daclatasvir SRSR Isomer participates in various chemical reactions that are essential for its synthesis and functionalization:
The outcomes of these reactions depend significantly on the specific conditions employed during synthesis .
Daclatasvir SRSR Isomer exerts its antiviral effects primarily through its interaction with the NS5A protein of hepatitis C virus. The mechanism includes:
This mechanism highlights the importance of stereochemistry; only specific isomers effectively inhibit viral replication .
Daclatasvir SRSR Isomer exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
Daclatasvir SRSR Isomer has diverse applications across several fields:
The molecular architecture of daclatasvir (C₄₀H₅₀N₈O₆) features four stereogenic centers that create a complex three-dimensional configuration essential for its antiviral activity. These chiral carbon atoms, located at positions C-2 and C-2' of the pyrrolidine rings and additional centers within the amino acid side chains, generate multiple possible stereoisomers with distinct spatial orientations [5]. The biologically active form of daclatasvir possesses a specific bis-pyrrolidine configuration that optimizes interaction with the NS5A protein dimer interface. Additionally, the molecule contains a biphenyl axis that further contributes to conformational constraints [7].
Table 1: Key Stereoisomers of Daclatasvir
Stereoisomer Designation | CAS Registry Number | Molecular Formula | Primary Pharmaceutical Role |
---|---|---|---|
SRSR Isomer | 1417333-63-1 | C₄₀H₅₀N₈O₆ | Analytical reference standard |
RSSS Isomer | 1417333-83-5 | C₄₀H₅₀N₈O₆ | Process impurity marker |
SRRS Isomer | Not specified | C₄₀H₅₀N₈O₆ | Chemical impurity |
The SRSR configuration differs from the therapeutic compound in the spatial orientation around its stereocenters, resulting in altered three-dimensional topology. This stereochemical divergence translates to significantly different binding affinities for the NS5A target protein compared to the active pharmaceutical ingredient [2] [7]. Research indicates that even subtle alterations at a single stereocenter can reduce antiviral potency by several orders of magnitude due to imperfect complementarity with the asymmetric binding pockets on the NS5A dimer [5]. Ferrocene-incorporated analogs developed by Wiles and colleagues demonstrate how strategic modifications to the core structure affect spatial positioning relative to the target, with certain configurations achieving remarkable picomolar inhibitory concentrations (EC₅₀ = 15 pM for GT-1a) against HCV replicons [5].
The Daclatasvir SRSR isomer serves essential functions in pharmaceutical quality systems as a well-characterized impurity standard essential for analytical method validation. Its chemical identity as dimethyl (2R,2'S)-1,1'-((2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate provides the reference point for chromatographic separation techniques [7]. Manufacturers supply this isomer with comprehensive characterization data including spectroscopic profiles (NMR, IR, MS) and chromatographic purity specifications compliant with International Council for Harmonisation (ICH) guidelines [2].
The critical importance of the SRSR isomer emerges in three primary contexts:
SynZeal and ClearSynth provide this isomer specifically for quality control laboratories engaged in method validation (AMV) and commercial production oversight [2] [7]. The compound's status as a non-pharmacopeial reference material necessitates rigorous in-house qualification against primary standards when employed in regulated testing environments.
The evolution of HCV treatment has progressed from non-specific antiviral agents to precision-targeted therapeutics directed against specific viral proteins. Daclatasvir exemplifies this transition as a NS5A replication complex inhibitor that disrupts HCV RNA replication and virion assembly [5]. Its mechanism involves dimer interaction with the NS5A protein through allosteric modulation, a process highly dependent on the molecule's three-dimensional conformation [5] [8]. This stereospecificity necessitates rigorous control over isomeric composition during manufacturing, as even minor stereochemical impurities could potentially impact clinical efficacy.
The development of direct-acting antivirals (DAAs) like daclatasvir has transformed HCV management, achieving sustained virological response (SVR) rates exceeding 95% across genotypes [6] [8]. However, the genetic heterogeneity of HCV (six major genotypes and over 50 subtypes) creates significant challenges for drug design. The error-prone RNA-dependent RNA polymerase of HCV generates approximately 10⁻³ to 10⁻⁵ mutations per nucleotide site during replication, creating diverse quasispecies within infected individuals [4]. This heterogeneity necessitates therapeutic agents with high barriers to resistance—a property enhanced through combination therapies such as daclatasvir with sofosbuvir (NS5B inhibitor) [3] [6].
Table 2: HCV-Targeting Compounds with Stereochemical Significance
Compound | Molecular Target | Relevance to Stereochemistry |
---|---|---|
Daclatasvir API | NS5A replication complex | Specific S-configuration required at chiral centers |
Daclatasvir SRSR Isomer | Not applicable | Analytical reference standard for impurity control |
Sofosbuvir | NS5B polymerase | Originally developed as diastereomeric mixture |
Epigallocatechin gallate (EGCG) | Viral entry inhibitor | Polyphenol with multiple chiral centers |
Ferrocene-daclatasvir hybrids | NS5A replication complex | Enhanced activity in specific configurations |
Recent therapeutic innovations exploit multi-target approaches such as the Catvira formulation (epigallocatechin gallate + sofosbuvir + ribavirin), which simultaneously inhibits viral entry (EGCG), replication (sofosbuvir), and employs broad antiviral activity (ribavirin) [6]. These combination strategies underscore the importance of isomer control in each component to ensure optimal therapeutic outcomes. The development of ferrocene-incorporated daclatasvir analogs demonstrates how strategic structural modifications can yield compounds with enhanced potency (EC₅₀ = 15 pM against GT-1a) and favorable pharmacokinetic profiles suitable for once-daily dosing [5]. Such innovations highlight the continuing importance of stereochemical precision in advancing HCV therapeutics, particularly as the field addresses residual challenges including post-SVR hepatocellular carcinoma risk in cirrhotic patients [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1